![molecular formula C8H13NO B1354177 trans-4-Methylcyclohexyl isocyanate CAS No. 32175-00-1](/img/structure/B1354177.png)
trans-4-Methylcyclohexyl isocyanate
Overview
Description
Trans-4-Methylcyclohexyl isocyanate is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 . It is used as an intermediate of glimepiride .
Synthesis Analysis
The synthesis of trans-4-Methylcyclohexyl isocyanate has been reported in the literature. For instance, one method involves the Curtius Rearrangement .Molecular Structure Analysis
The molecular structure of trans-4-Methylcyclohexyl isocyanate consists of 8 carbon atoms, 13 hydrogen atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
Trans-4-Methylcyclohexyl isocyanate is a clear colourless liquid with a boiling point of 182°C, a density of 1.04, and a flash point of 60°C . It has a refractive index of 1.518 .Scientific Research Applications
1. Polymer Science and Material Properties
Trans-4-Methylcyclohexyl isocyanate plays a significant role in the field of polymer science. A study conducted by Lyman (1961) found that the cis and trans isomers of certain cyclohexanediols, when reacted with methylene bis(4-phenyl isocyanate), form polyurethanes with different properties. The study highlighted that the polymer chain configuration influenced properties like melting points, solubilities, molecular weight, modulus, and water absorption, showcasing the importance of isocyanate isomerism in polymer material science (Lyman, 1961).
2. Environmental Science and Spill Analysis
In environmental science, the analysis of isocyanate isomers, including trans-4-Methylcyclohexyl isocyanate, is crucial for understanding chemical spills. Foreman et al. (2015) utilized gas chromatography/mass spectrometry methods to analyze the cis- and trans-isomers of (4-methylcyclohexyl)methanol in water samples from a chemical spill in West Virginia. Their research provides essential insights into the environmental impact and behavior of these compounds (Foreman et al., 2015).
3. Chemical Synthesis and Production
The synthesis and production of trans-4-Methylcyclohexyl isocyanate are also areas of significant research. Deng Yong (2001) described a method for the facile preparation of this compound, highlighting its practical applications in chemical synthesis. The process involved multiple steps, including reduction, oxidation, and reaction with triphosgene, emphasizing the compound's relevance in chemical manufacturing (Deng Yong, 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-isocyanato-4-methylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-2-4-8(5-3-7)9-6-10/h7-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXEZOUBBVKCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954039, DTXSID201249152 | |
Record name | 1-Isocyanato-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanic acid, 4-methylcyclohexyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Methylcyclohexyl isocyanate | |
CAS RN |
32175-00-1, 32175-01-2, 38258-74-1 | |
Record name | 1-Isocyanato-4-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isocyanic acid, 4-methylcyclohexyl ester, cis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Methylcyclohexyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-4-methylcyclohexylisocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Isocyanato-4-methylcyclohexane, trans- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P79HS8WQB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Isocyanato-4-methylcyclohexane, cis- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65NY8J3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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